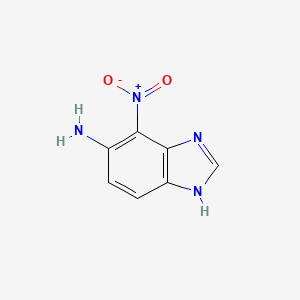

![molecular formula C19H18N2O7S B2940120 N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 2034565-00-7](/img/structure/B2940120.png)

N-(2-(2,4-dioxooxazolidin-3-yl)-1-phenylethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a sulfonamide derivative. Sulfonamides are a group of drugs that are widely used in the pharmaceutical industry due to their antibacterial properties . They are known for their low cost, low toxicity, and exceptional bioactivities against numerous infections and bacterial strains .

Molecular Structure Analysis

Sulfonamides have a general structure where a sulfur atom is doubly bonded to two oxygen atoms and single bonded to a nitrogen atom . The nitrogen is then typically bonded to an aryl or alkyl group .Applications De Recherche Scientifique

Enzyme Inhibition

A significant application area for this compound is in the synthesis of derivatives that act as enzyme inhibitors. Studies have demonstrated the synthesis of sulfonamides incorporating benzodioxane and acetamide moieties, which exhibit substantial inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase (AChE). These compounds were tested for their enzyme inhibitory activities, with most showing significant effects, particularly against yeast α-glucosidase, and weak against AChE. The in vitro data were supported by in silico molecular docking results, underscoring the potential of these compounds in therapeutic applications related to enzyme regulation (Abbasi et al., 2019).

Antibacterial Properties

Another critical application is in the development of antibacterial agents. N-substituted sulfonamides bearing the benzodioxane moiety have been synthesized and shown potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains. This research highlights the compound's utility in addressing bacterial infections and its role in developing new antibacterial drugs (Abbasi et al., 2016).

Molecular Docking Studies

Further applications extend to molecular docking studies, where synthesized sulfonamide derivatives with a 1,4-Benzodioxane moiety have been screened against various enzymes and bacterial strains. These studies not only confirm the biological activity of these compounds but also help in understanding their mechanism of action at the molecular level. Such insights are crucial for drug development, providing a pathway to design compounds with targeted biological activities (Irshad et al., 2016).

Antimicrobial Activity Reduction

Research on microbial strategies to eliminate sulfonamide antibiotics has uncovered novel degradation pathways, such as ipso-hydroxylation followed by fragmentation, that can reduce the environmental persistence and potential antibiotic resistance propagation of sulfonamides. This study opens avenues for environmental biotechnology applications in mitigating pollution from antibiotic residues (Ricken et al., 2013).

Aldose Reductase Inhibitors

Sulfonamide derivatives have been investigated for their role as aldose reductase inhibitors, showcasing their potential in managing diabetic complications. The structure-activity relationship studies of these compounds contribute to developing therapeutic agents for long-term diabetic complications, underlining the versatility of sulfonamide derivatives in addressing various health issues (Alexiou & Demopoulos, 2010).

Propriétés

IUPAC Name |

N-[2-(2,4-dioxo-1,3-oxazolidin-3-yl)-1-phenylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O7S/c22-18-12-28-19(23)21(18)11-15(13-4-2-1-3-5-13)20-29(24,25)14-6-7-16-17(10-14)27-9-8-26-16/h1-7,10,15,20H,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVFNHGJYUZGWRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC(CN3C(=O)COC3=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[1-(5-chloro-2-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-(2-fluorophenyl)-1,2,4-oxadiazole](/img/structure/B2940039.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-propyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2940042.png)

![N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)furan-3-carboxamide](/img/structure/B2940044.png)

![Ethyl 6-[(4-benzylpiperazin-1-yl)methyl]-4-(4-ethylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2940045.png)

![4-{2-[1,3-dioxo-1H-isochromen-4(3H)-yliden]hydrazino}benzenecarbonitrile](/img/structure/B2940048.png)

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-4-tosylbutanamide](/img/structure/B2940054.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)

![N-(2-fluorophenyl)-2-((3-(2-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2940057.png)